Technical Guide: Synthesis, Characterization, and Applications of 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene
Technical Guide: Synthesis, Characterization, and Applications of 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene
Executive Summary
2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene is a highly specialized diaryl ether derivative utilized primarily as a building block in advanced organic synthesis and medicinal chemistry. Structurally, it consists of a 2,4-dimethylphenoxy moiety linked via an ether bridge to a 3-nitrobenzyl group. This whitepaper provides a comprehensive, field-proven guide to its chemical identifiers, synthesis methodologies, chemoselective derivatization, and analytical validation.
Chemical Identity & Core Identifiers
To ensure rigorous tracking across chemical inventories and databases, the quantitative and structural identifiers for this compound are summarized below[1].
| Property | Value |
| Compound Name | 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene |
| CAS Registry Number | 712344-65-5 |
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 257.28 g/mol |
| SMILES String | O=[O-] |
| Common Synonyms | 2,4-dimethyl-1-[(3-nitrophenyl)methoxy]benzene; 3-nitrobenzyl 2,4-dimethylphenyl ether |
Structural Analysis & Physicochemical Causality
The behavior of this molecule in biological and synthetic systems is dictated by its two distinct aromatic rings:
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The 2,4-Dimethylphenoxy Moiety: The methyl groups at the ortho and para positions relative to the ether oxygen exert a mild electron-donating effect (+I). The ortho-methyl group provides slight steric hindrance, which can protect the ether linkage from premature enzymatic or chemical cleavage in complex environments.
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The 3-Nitrobenzyl Moiety: The strongly electron-withdrawing meta-nitro group (-I, -M) serves as a masked pharmacophore. Unlike ortho-nitrobenzyl groups, which are classically used as photolabile (UV-cleavable) protecting groups, the meta-isomer is highly stable to light and is instead utilized as a reducible precursor for aniline derivatives.
Synthesis Methodology: The Williamson Ether Workflow
The standard protocol for synthesizing CAS 712344-65-5 relies on a base-mediated Williamson ether synthesis[2].
Causality of Reagent Selection
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Base (K₂CO₃): Potassium carbonate is a mild base, perfectly suited to deprotonate 2,4-dimethylphenol (pKa ~10.5) to its highly nucleophilic phenoxide anion without causing unwanted side reactions (such as aldol condensations) that stronger bases might trigger.
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Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It aggressively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the Sₙ2 displacement of the bromide.
Step-by-Step Experimental Protocol
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Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,4-dimethylphenol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
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Deprotonation: Add powdered K₂CO₃ (3.0 eq) to the stirring solution. Stir at 0 °C for 30 minutes to ensure complete phenoxide formation.
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Alkylation: Dropwise, add 3-nitrobenzyl bromide (1.2 eq) dissolved in a minimal volume of DMF.
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Reaction: Warm the mixture to room temperature, then heat to 80 °C for 4–16 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) mobile phase.
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Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash silica gel chromatography to yield the pure ether.
Fig 1: Step-by-step Williamson ether synthesis workflow for CAS 712344-65-5.
Applications in Drug Development: Chemoselective Derivatization
In drug discovery, the nitro group of this molecule is frequently reduced to an amine to facilitate downstream amide couplings.
Expert Insight (Chemoselectivity): While catalytic hydrogenation (Pd/C, H₂) is the industry standard for nitro reduction, it poses a severe risk of hydrogenolysis—the unintended cleavage of the benzylic ether linkage. To preserve the ether bond, a milder, chemoselective Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is strictly mandated[3].
Fig 2: Chemoselective derivatization pathway converting the nitro ether into an active lead.
Analytical Characterization Protocols
To build a self-validating system, the synthesized compound must be verified using orthogonal analytical techniques:
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Method: Electrospray Ionization in positive mode (ESI+).
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Validation: The expected mass-to-charge ratio (m/z) for the [M+H]⁺ adduct is 258.1 . The presence of an [M+Na]⁺ adduct at 280.1 is also highly diagnostic.
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¹H NMR (400 MHz, CDCl₃):
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Diagnostic Shifts: The benzylic methylene (CH₂) protons will appear as a sharp singlet at approximately 5.05 ppm (2H). The two methyl groups on the phenol ring will appear as distinct singlets at ~2.20 ppm and ~2.28 ppm (3H each). The aromatic region (6.5–8.3 ppm) will integrate to exactly 7 protons.
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Safety, Handling, and Storage
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Storage: The compound should be stored sealed in a dry environment at 2–8 °C to prevent ambient oxidative degradation[1].
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Handling Hazards: Based on robust EPA summaries of analogous compounds (e.g., 2,4-dimethyl-1-nitrobenzene), this molecule should be treated as a potential skin and eye irritant with low-to-moderate mammalian toxicity. Standard PPE (nitrile gloves, lab coat, safety goggles) and fume hood manipulation are required[4].
References
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RSC Medicinal Chemistry / PMC. "Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding." (Details Williamson ether synthesis and chemoselective Fe/NH₄Cl reduction of nitrobenzyl ethers). URL:[Link]
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US Environmental Protection Agency (EPA). "Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene and related analogs." URL:[Link]
